molecular formula C13H15NO3 B6633040 (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid

(3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B6633040
M. Wt: 233.26 g/mol
InChI Key: SDRMSQHJLURYIT-MWLCHTKSSA-N
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Description

(3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. This compound has gained significant attention in recent years due to its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. It has also been found to interact with various enzymes and proteins in the body, leading to its potential use in drug development.
Biochemical and Physiological Effects:
(3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. It has also been found to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid has been found to have potential applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid in lab experiments include its high yield and purity, its effectiveness as a chiral auxiliary in asymmetric synthesis, and its potential applications in drug development. However, one limitation of using (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid is its cost, which can be high due to the complexity of its synthesis.

Future Directions

There are many future directions for the use of (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid in scientific research. One potential direction is its use in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer. Additionally, (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Further research is also needed to fully understand the mechanism of action of (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid involves the reaction of benzoyl chloride with (S)-4-methylpyrrolidine-3-carboxylic acid in the presence of a base. This reaction leads to the formation of the desired product with high yield and purity.

Scientific Research Applications

(3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid has been used in various scientific research studies. It has been found to be an effective chiral auxiliary in asymmetric synthesis. It has also been used as a building block in the synthesis of various biologically active compounds. Additionally, (3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid has been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-7-14(8-11(9)13(16)17)12(15)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRMSQHJLURYIT-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-benzoyl-4-methylpyrrolidine-3-carboxylic acid

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